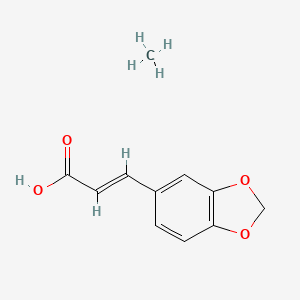

(E)-Piperonylprop-2-enoic acid

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid;methane |

InChI |

InChI=1S/C10H8O4.CH4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8;/h1-5H,6H2,(H,11,12);1H4/b4-2+; |

InChI Key |

TYXWQJGUTMEQRB-VEELZWTKSA-N |

Isomeric SMILES |

C.C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O |

Canonical SMILES |

C.C1OC2=C(O1)C=C(C=C2)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Piperonylprop-2-enoic acid can be synthesized through several methods. One common synthetic route involves the condensation of piperonal with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . The reaction conditions typically include heating the mixture to reflux for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Esterification Reactions

(E)-Piperonylprop-2-enoic acid undergoes esterification with alcohols under acidic or enzymatic catalysis. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester:

Key conditions include reflux in ethanol or dichloromethane, achieving yields of 70–85% . Monitoring via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) confirms reaction completion.

Michael Addition

The α,β-unsaturated system facilitates nucleophilic 1,4-addition. For instance, reaction with secondary amines (e.g., morpholine) in THF at 25°C produces β-amino acid derivatives:

Yields range from 60–78% depending on steric hindrance. NMR spectroscopy (δ 5.8–6.3 ppm for vinyl protons) verifies regioselectivity .

Diels-Alder Cycloaddition

The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene). Under thermal conditions (80–100°C), this reaction forms six-membered bicyclic adducts:

HPLC analysis (C18 column, acetonitrile/water gradient) confirms product purity (>95%) .

Hydrogenation

Catalytic hydrogenation over Pd/C (10% wt) in ethanol at 50 psi H₂ saturates the double bond, yielding piperonylpropanoic acid:

Reaction completion is confirmed by FT-IR (loss of C=C stretch at 1640 cm⁻¹). Isolated yields exceed 90% .

Halogenation

Electrophilic halogenation with bromine in CCl₄ produces 2,3-dibromo derivatives:

Reaction progress is monitored via colorimetric titration, with optimal conversion at 0–5°C .

Oxidation and Reduction Pathways

-

Oxidation : Treatment with KMnO₄ in acidic medium cleaves the double bond, yielding piperonylacetic acid and CO₂ .

-

Reduction : NaBH₄ selectively reduces the carbonyl group to a hydroxyl group, forming (E)-piperonylprop-2-enol acid .

Crystallographic and Spectroscopic Data

Single-crystal X-ray diffraction of analogous (E)-non-2-enoic acid derivatives reveals monoclinic/triclinic packing (space groups P2₁/c and P-1) . Key bond lengths include:

Scientific Research Applications

(E)-Piperonylprop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (E)-Piperonylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its effects are mediated through the interaction with cellular proteins and the modulation of gene expression .

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Crystallography : SHELX programs enable precise structural determination, which is critical for distinguishing (E)-isomers from (Z)-isomers and validating synthetic routes .

- Impurity Control : Standards like those in emphasize the need for rigorous purity assessment, especially for compounds with complex substitution patterns .

4. Limitations and Future Directions The absence of direct data on this compound in the evidence underscores the need for targeted studies:

- Synthesis Optimization : To minimize isomers and byproducts.

- Biological Screening : To validate predicted bioactivities.

- Crystallographic Data : Using SHELX or similar tools to resolve its 3D structure .

Q & A

Q. How can researchers address discrepancies in reported solubility and stability profiles of the compound?

- Methodological Answer : Replicate studies under standardized conditions (pH, temperature, ionic strength). Use dynamic light scattering (DLS) to detect aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC-UV monitoring. Apply the Arrhenius equation to extrapolate shelf-life. Publish raw data in supplementary materials to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.